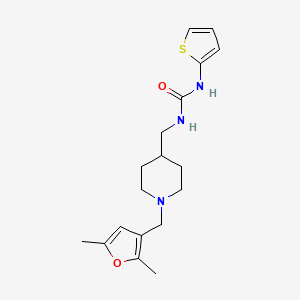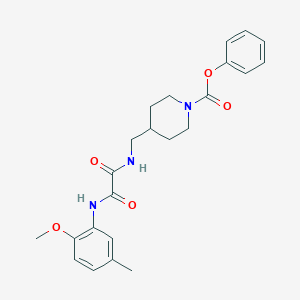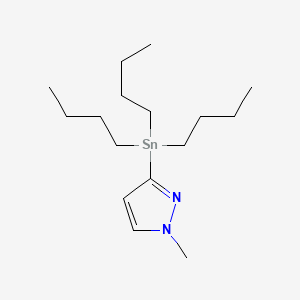![molecular formula C22H16FN3O4S B2893152 Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-16-5](/img/structure/B2893152.png)
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound. It belongs to the class of compounds known as pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms . Pyridazines and their derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridazine ring. The compound also has various substituents including a 3-fluorobenzamido group, a phenyl group, and an ethyl carboxylate group .科学的研究の応用
Radiolabeled Antagonists for Neurotransmission Studies
[(18)F]p-MPPF, a radiolabeled antagonist, has been utilized in research to study the serotonergic neurotransmission within the brain through positron emission tomography (PET). This compound has been involved in various phases of research including chemistry, radiochemistry, and animal studies across different species including rats, cats, and monkeys, as well as human studies. Its application in PET imaging provides valuable insights into the serotonin 5-HT(1A) receptor dynamics, contributing to our understanding of various neurological conditions and the role of serotonin in the brain (Plenevaux et al., 2000).
Fluorine-Substituted Compounds in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules has been a common strategy to enhance their medicinal properties. Studies have demonstrated that fluorine substitution can significantly alter the biological activity, metabolic stability, and membrane permeability of therapeutic agents. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds, synthesized through both conventional and microwave methods, have exhibited significant activity against various bacterial and fungal strains, highlighting the importance of fluorine in medicinal chemistry and drug design (Desai et al., 2013).
Heterocyclic Compounds in Anticancer Research
The synthesis and application of heterocyclic compounds in cancer research represent a significant area of interest. Heterocycles, due to their diverse structures and properties, have been key scaffolds in the development of anticancer agents. The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents has led to compounds with potent anticancer activity. These compounds have been evaluated against various cancer cell lines, including colon HCT-116 human cancer cells, demonstrating their potential in anticancer therapy and the pivotal role of heterocyclic chemistry in the discovery of new therapeutic agents (Abdel-Motaal et al., 2020).
Allosteric Modulators and Antagonists in Receptor Studies
The discovery and development of allosteric modulators and antagonists have significantly contributed to our understanding of receptor pharmacology. Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives have been identified as a new class of adenosine A1 receptor (A1AR) antagonists. These compounds have shown to allosterically stabilize agonist-receptor-G protein ternary complexes, providing a novel approach to modulate receptor activity and offering new therapeutic strategies for conditions involving the adenosine A1 receptor (Ferguson et al., 2008).
将来の方向性
The future directions for this compound could involve further investigation into its potential biological activities. Given the reported activities of similar compounds, it could be of interest to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent . Further studies could also investigate its mechanism of action and potential applications in medicine or agriculture.
作用機序
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological activities .
特性
IUPAC Name |
ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPJAPMQMSRZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)

![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893074.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)
![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)


![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)